1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 4-chlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position on the pyrrolo[2,3-c]pyridine core.
Substitution with 4-Chlorophenyl Group: This step can be accomplished through cross-coupling reactions such as Suzuki-Miyaura coupling, where a 4-chlorophenyl boronic acid is reacted with the nitro-substituted pyrrolo[2,3-c]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).
Major Products
Reduction: Formation of 1-(4-chlorophenyl)-3-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of organic semiconductors or other advanced materials.
Biological Research: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolo[2,3-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-nitro-1H-indole: Similar structure but with an indole core instead of pyrrolo[2,3-c]pyridine.
1-(4-Chlorophenyl)-3-nitro-1H-pyrrole: Similar structure but with a pyrrole core.
1-(4-Chlorophenyl)-3-nitro-1H-pyridine: Similar structure but with a pyridine core.
Uniqueness
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific combination of a pyrrolo[2,3-c]pyridine core with a 4-chlorophenyl and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H8ClN3O2 |
---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-nitropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-1-3-10(4-2-9)16-8-13(17(18)19)11-5-6-15-7-12(11)16/h1-8H |
InChI Key |
VMRQEOJKPPZLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C3=C2C=NC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.